

Asymmetric Synthesis of (-)-Dehydro-exo-brevicommin: Application Notes and Protocols

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Compound of Interest

Compound Name: *exo-Brevicommin*

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This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (-)-dehydro-**exo-brevicommin**, a multipurpose pheromone of the house mouse (*Mus musculus*). The featured synthesis is a novel, short, and high-yield route commencing from commercially available trans-3-hexen-1-ol.

(-)-Dehydro-**exo-brevicommin**, with its characteristic 6,8-dioxabicyclo[3.2.1]oct-3-ene core and (1R,5S,7R) absolute configuration, plays a significant role in chemical communication among mice, influencing behaviors such as aggression, sexual attraction, and puberty acceleration.^[1]^[2] Its complex synthesis, involving the stereocontrolled formation of three chiral centers, presents a notable challenge in organic chemistry.

Synthetic Strategy Overview

The highlighted synthetic pathway achieves a 44% overall yield in eight steps, which is the highest reported yield to date for this molecule.^[1]^[3] The key strategic elements of this synthesis include:

- Sharpless Asymmetric Dihydroxylation: To introduce chirality with high enantioselectivity.
- Grubbs Olefin Cross-Metathesis: To construct the key enone intermediate.

- Photoisomerisation and Intramolecular Acetalisation: A biomimetic final step to form the bicyclic core.

This approach is notable for its efficiency and the generation of the likely biosynthetic precursor in situ.^{[1][3]}

Quantitative Data Summary

The following table summarizes the yields and key analytical data for the synthesis of (-)-dehydro-**exo-brevicomine** and its intermediates.

Step	Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Enantiomeric Excess (ee %)	Key Analytical Data
1	(S)-1-(tert-Butyldimethylsilyloxy)hexane-3,4-diol	C ₁₂ H ₂₈ O ₃ S	248.44	95	>99	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation
2	(S)-3-(tert-Butyldimethylsilyloxy)-1-((2,2-dimethoxypropyl)oxy)butan-2-ol	C ₁₅ H ₃₄ O ₅ S	334.51	96	>99	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation
3	(S)-3-(tert-Butyldimethylsilyloxy)-1-((2,2-dimethoxypropyl)oxy)butan-2-one	C ₁₅ H ₃₂ O ₅ S	332.50	98	>99	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation
4	(S,E)-5-(tert-Butyldimethylsilyloxy)-7-((2,2-dimethoxypropyl)oxy)hept-3-en-2-one	C ₁₉ H ₃₈ O ₅ S	386.59	88	>99	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation
5	(S,E)-5-(tert-Butyldimethylsilyloxy)-7-((2,2-dimethoxypropyl)oxy)hept-3-en-2-one	C ₁₃ H ₂₆ O ₃ S	258.43	92	>99	¹ H NMR, ¹³ C NMR, HRMS,

	hylsilyloxy) -7- hydroxyhe pt-3-en-2- one					Optical Rotation
6	(S,E)-5,7- dihydroxyh ept-3-en-2- one	C ₇ H ₁₂ O ₃	144.17	98	>99	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation
7	trans- Enone Intermediat e	C ₉ H ₁₄ O ₃	170.21	99	>99	¹ H NMR, ¹³ C NMR, HRMS
8	(-)- Dehydro- exo- brevicommin	C ₉ H ₁₄ O ₂	154.21	44 (overall)	94	¹ H NMR, ¹³ C NMR, HRMS, Optical Rotation

Experimental Protocols

Detailed methodologies for the key steps in the asymmetric synthesis of (-)-dehydro-**exo-brevicommin** are provided below.

Step 1: Sharpless Asymmetric Dihydroxylation of trans-3-hexen-1-ol

This crucial step establishes the initial stereocenter with high enantioselectivity.

Protocol:

- To a stirred solution of AD-mix-β (70.0 g) and methanesulfonamide (4.76 g, 50.0 mmol) in t-BuOH/H₂O (1:1, 500 mL) at 0 °C, add trans-3-hexen-1-ol (5.01 g, 50.0 mmol).

- Stir the reaction mixture vigorously at 0 °C for 24 hours.
- Quench the reaction by adding solid sodium sulfite (75.0 g) and warm the mixture to room temperature.
- Stir for an additional 1 hour, then extract the aqueous layer with ethyl acetate (3 x 250 mL).
- Wash the combined organic layers with 2 M aqueous NaOH (250 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate = 1:1) to afford the diol.
- Protect the primary alcohol of the resulting diol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM) to yield (S)-1-(tert-Butyldimethylsilyloxy)hexane-3,4-diol.

Step 2-6: Synthesis of the Dihydroxy Enone Precursor

This multi-step sequence elaborates the chiral diol into a key dihydroxy enone precursor.

Protocol:

- Protection: Protect the diol from Step 1 as a 2,2-dimethoxypropyl ether.
- Oxidation: Oxidize the secondary alcohol to a ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).
- Grubbs Cross-Metathesis: React the resulting ketone with a suitable vinyl ketone derivative using a second-generation Grubbs catalyst to form the enone.
- Deprotection: Sequentially deprotect the protecting groups to yield (S,E)-5,7-dihydroxyhept-3-en-2-one.

Step 7 & 8: Photoisomerisation and Intramolecular Acetalisation

The final steps involve a photo-induced isomerization of the trans-enone to the corresponding cis-enone, which then undergoes a spontaneous intramolecular acetalization to furnish the target molecule.

Protocol:

- Dissolve the trans-enone intermediate from the previous step in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
- Add molecular sieves 4A to the solution to prevent photochemical side reactions.
- Irradiate the solution with a high-pressure mercury lamp (e.g., 400 W) at room temperature while monitoring the reaction by TLC or GC-MS.
- Upon completion of the photoisomerization, the resulting cis-enone will spontaneously cyclize to form (-)-dehydro-**exo-brevicomin**.
- Filter the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure (-)-dehydro-**exo-brevicomin**.

Visualizations

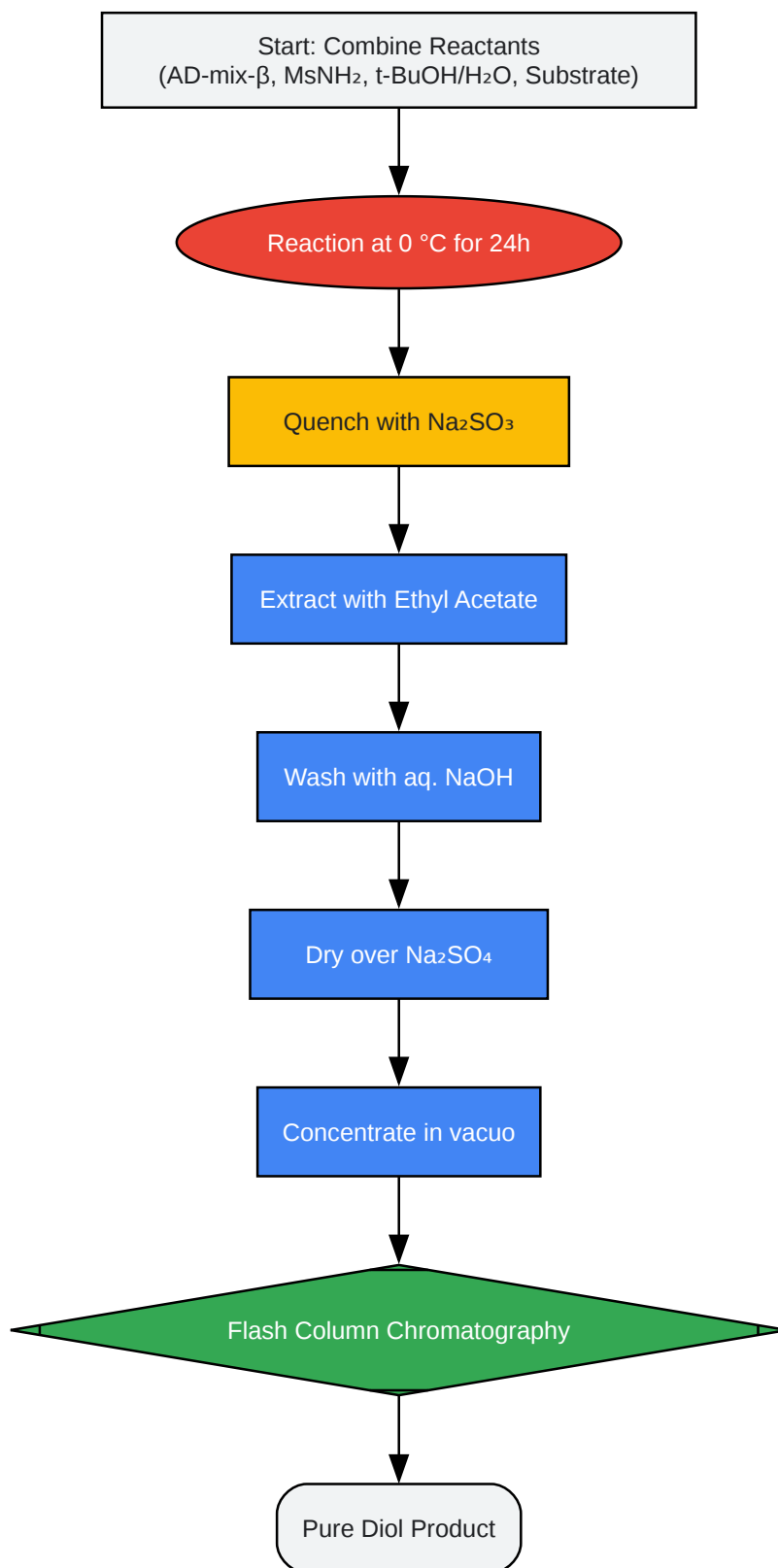
Synthetic Pathway of (-)-Dehydro-**exo-brevicomin**



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Caption: Overall synthetic scheme for (-)-dehydro-**exo-brevicomin**.

Experimental Workflow for a Key Transformation



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Caption: Workflow for Sharpless asymmetric dihydroxylation.

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- 2. researchgate.net [researchgate.net]
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